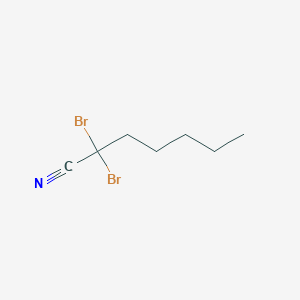

2,2-Dibromoheptanitrile

説明

Academic Significance of Polyhalogenated Nitriles

Polyhalogenated nitriles are organic compounds that contain one or more halogen atoms and a nitrile (-C≡N) functional group. The presence of halogens significantly influences the electronic properties and reactivity of the nitrile group and the adjacent carbon atoms. This class of compounds is of considerable academic interest due to their versatile applications in organic synthesis.

The nitrile group is a valuable functional group in organic chemistry, known for its ability to be converted into various other functionalities such as carboxylic acids, amines, amides, and ketones. igntu.ac.in The introduction of halogen atoms, particularly on the α-carbon (the carbon atom adjacent to the nitrile group), further enhances the synthetic utility of these molecules. These halogen atoms can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of substituents. ksu.edu.sanih.gov

Polyhalogenated nitriles are also important precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com For instance, the reaction of α,α-dibromonitriles with nucleophiles can lead to the formation of various ring systems. beilstein-journals.org The reactivity of these compounds makes them key building blocks in the construction of complex molecular architectures.

Historical Context of α,α-Dibromonitrile Chemistry

The study of α,α-dibromonitriles, also known as gem-dibromonitriles, has a history rooted in the exploration of halogenated organic compounds. The development of methods for the α-halogenation of carbonyl compounds and their derivatives laid the groundwork for the synthesis of α,α-dibromonitriles.

A common method for the synthesis of α,α-dibromonitriles involves the reaction of an aldehyde or ketone with a source of cyanide, followed by bromination. Another approach is the direct α,α-dibromination of a pre-existing nitrile. These synthetic methods have allowed chemists to access a variety of α,α-dibrominated nitrile structures.

Historically, the reactivity of these compounds has been a central focus of research. Early studies explored their reactions with various nucleophiles, revealing their potential for both substitution and elimination reactions. ksu.edu.sa This reactivity has been harnessed to develop new synthetic methodologies and to access novel chemical entities. For example, the reaction of α,α-dibromomalononitrile with 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) has been shown to produce complex heterocyclic systems. beilstein-journals.org

Research Landscape and Emerging Areas for 2,2-Dibromoheptanitrile

Current research involving 2,2-Dibromoheptanitrile and related α,α-dibromonitriles is focused on their application as intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.gov The presence of the two bromine atoms on the α-carbon makes 2,2-Dibromoheptanitrile a reactive substrate for various chemical transformations.

One emerging area of interest is the use of these compounds in the synthesis of biologically active molecules. Marine organisms, for instance, are known to produce a variety of brominated compounds with interesting biological activities. nih.gov While no specific biological activity has been reported for 2,2-Dibromoheptanitrile itself, its structural motif is found in some natural products and synthetic compounds with cytotoxic or other pharmacological properties. frontiersin.orgontosight.ai

The development of new catalytic systems for the transformation of polyhalogenated nitriles is another active area of research. Modern synthetic methods aim to achieve these transformations with higher efficiency, selectivity, and under milder reaction conditions. The unique reactivity of compounds like 2,2-Dibromoheptanitrile continues to make them valuable tools for organic chemists exploring new synthetic frontiers.

Chemical and Physical Properties of 2,2-Dibromoheptanitrile

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br₂N | nih.gov |

| Molecular Weight | 268.98 g/mol | nih.govfar-chemical.com |

| Boiling Point | 66 °C @ 3.5 mmHg | far-chemical.com |

| Specific Gravity | 1.641 | far-chemical.com |

| CAS Number | 60623-74-7 | nih.gov |

Computed Properties of 2,2-Dibromoheptanitrile

| Property | Value | Source |

| XLogP3-AA | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 268.92378 g/mol | nih.gov |

| Monoisotopic Mass | 266.92582 g/mol | nih.gov |

| Topological Polar Surface Area | 23.8 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Complexity | 134 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2,2-dibromoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br2N/c1-2-3-4-5-7(8,9)6-10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKAUBPKRRQJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312076 | |

| Record name | 2,2-Dibromoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60623-74-7 | |

| Record name | 2,2-Dibromoheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60623-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanenitrile, 2,2-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dibromoheptanitrile

Mechanistic Investigations of Dibromination at the α-Carbon of Nitriles

The introduction of two bromine atoms at the α-position to a nitrile group is a challenging transformation that can proceed through different mechanistic manifolds. Understanding these pathways is crucial for controlling the reaction and optimizing the yield of the desired 2,2-dibrominated product.

Electrophilic Bromination Pathways

The electrophilic bromination of nitriles at the α-carbon typically proceeds via an enolate or enol-equivalent intermediate. msu.edu The reaction is often catalyzed by acids or bases. In an acid-catalyzed reaction, the nitrile is protonated, which increases the acidity of the α-protons. Subsequent deprotonation by a weak base leads to the formation of a ketenimine tautomer, which can then react with an electrophilic bromine source.

The generally accepted mechanism for the acid-catalyzed α-bromination of nitriles involves the following steps:

Enolization/Ketenimine formation: The reaction is initiated by the protonation of the nitrile nitrogen, followed by tautomerization to the more reactive ketenimine form.

Nucleophilic Attack: The α-carbon of the ketenimine, acting as a nucleophile, attacks a molecule of the brominating agent (e.g., Br₂).

Deprotonation: Loss of a proton from the nitrogen atom regenerates the α-bromo nitrile.

For the second bromination to occur, the α-bromo nitrile must undergo a second tautomerization, which is often slower than the first. The presence of the first electron-withdrawing bromine atom makes the remaining α-proton more acidic, facilitating the second deprotonation and subsequent bromination to yield the 2,2-dibromoheptanitrile.

Radical Reaction Intermediates

Alternatively, the α-bromination of nitriles can be achieved through a free radical mechanism, particularly under photochemical conditions or in the presence of a radical initiator. pearson.com This pathway involves the abstraction of an α-hydrogen atom by a bromine radical to form a resonance-stabilized cyanocarbanion radical.

The key steps in the radical bromination are:

Initiation: Generation of bromine radicals, typically by homolytic cleavage of Br₂ using UV light or a chemical initiator.

Propagation: A bromine radical abstracts an α-hydrogen from heptanitrile to form HBr and a heptanitrile radical. This radical then reacts with a molecule of Br₂ to form α-bromoheptanitrile and a new bromine radical. This cycle continues for the second bromination.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity of radical bromination can sometimes be lower than electrophilic methods, potentially leading to a mixture of mono- and di-brominated products, as well as bromination at other positions on the alkyl chain.

Strategic Approaches for Optimized Synthesis of 2,2-Dibromoheptanitrile

The efficient synthesis of 2,2-Dibromoheptanitrile requires careful consideration of reaction conditions to maximize the yield of the desired product and simplify its purification.

High-Yielding Preparative Procedures

A common laboratory-scale synthesis involves the direct bromination of heptanitrile using an excess of a suitable brominating agent in an appropriate solvent.

One potential high-yielding procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide (BPO) or light. masterorganicchemistry.com This method can offer better control and selectivity compared to using elemental bromine.

Table 1: Representative Reaction Conditions for the Synthesis of 2,2-Dibromoheptanitrile

| Entry | Brominating Agent | Molar Ratio (Agent:Nitrile) | Solvent | Initiator/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Br₂ | 2.2 : 1 | CCl₄ | UV light | 77 | 6 | 65 |

| 2 | NBS | 2.2 : 1 | CCl₄ | BPO (cat.) | 77 | 8 | 80 |

| 3 | Br₂ | 2.5 : 1 | Acetic Acid | HBr (cat.) | 100 | 4 | 72 |

Note: The data in this table is representative and based on general procedures for α,α-dibromination of nitriles. Actual results may vary.

Purity Enhancement Techniques

Purification of 2,2-Dibromoheptanitrile from the reaction mixture is critical to obtain a high-purity product. The primary impurities are typically unreacted heptanitrile, the monobrominated intermediate (2-bromoheptanitrile), and byproducts from the brominating agent.

Standard purification techniques include:

Aqueous Workup: The crude reaction mixture is often washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, to quench any excess bromine. This is followed by washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

Distillation: Fractional distillation under reduced pressure is a highly effective method for separating 2,2-Dibromoheptanitrile (boiling point: 228.9 °C at 760 mmHg) from lower-boiling impurities like heptanitrile and the monobrominated species. lookchem.comfar-chemical.com

Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed, although this is less common for larger scale preparations.

Role of Reagents and Catalysts in 2,2-Dibromoheptanitrile Formation

The choice of brominating agent and catalyst is paramount in directing the reaction towards the desired 2,2-dibrominated product and minimizing side reactions.

Brominating Agents:

Elemental Bromine (Br₂): This is the most direct and atom-economical brominating agent. However, its high reactivity can lead to over-bromination and other side reactions. It can participate in both electrophilic and radical pathways. mdpi.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often favored for radical brominations of allylic and benzylic positions, but also effective for α-bromination of carbonyls and nitriles. masterorganicchemistry.com It provides a low, steady concentration of bromine in the reaction mixture.

Copper(II) Bromide (CuBr₂): This reagent can be used for the selective α,α-dibromination of ketones and can potentially be applied to nitriles. researchgate.net It often requires higher temperatures and can proceed via an enolate mechanism.

Catalysts:

Acids (e.g., HBr, H₂SO₄): In electrophilic bromination, acids act as catalysts by promoting the formation of the reactive enol or ketenimine intermediate. msu.edu

Bases (e.g., NaOAc): Bases can also catalyze the reaction by facilitating the deprotonation of the α-carbon to form an enolate.

Radical Initiators (e.g., AIBN, BPO): These are essential for initiating radical chain reactions when using agents like NBS. pearson.com

Lewis Acids: In some cases, Lewis acids can be employed to activate the nitrile group and facilitate bromination.

By carefully selecting the combination of brominating agent and catalyst, and by controlling the reaction conditions, the synthesis of 2,2-Dibromoheptanitrile can be optimized for both high yield and purity, providing a valuable intermediate for further chemical transformations.

Brominating Agent Selection and Reactivity Tuning

The direct α,α-dibromination of heptanenitrile (B1581596) to yield 2,2-dibromoheptanitrile is a challenging transformation that requires careful selection of the brominating agent to achieve high yields and selectivity. The reactivity of the C-H bonds at the α-position is influenced by the electron-withdrawing nature of the nitrile group, making them susceptible to deprotonation and subsequent halogenation.

A variety of brominating agents can be employed for this purpose, each with distinct reactivity profiles. Molecular bromine (Br₂) is a fundamental and cost-effective brominating agent. However, its use can lead to over-bromination and the formation of byproducts due to its high reactivity and the generation of hydrogen bromide (HBr), which can catalyze side reactions. cdnsciencepub.com

N-halosuccinimides, particularly N-bromosuccinimide (NBS), are widely used reagents for α-halogenation of carbonyl compounds and their derivatives. organic-chemistry.orgmasterorganicchemistry.com NBS offers several advantages over molecular bromine, including milder reaction conditions and improved selectivity. The reaction involving NBS can proceed via a radical or an ionic pathway, often initiated by light or a radical initiator, or catalyzed by acid. masterorganicchemistry.com For the dibromination of nitriles, an excess of NBS is typically required. The reactivity can be tuned by the choice of initiator and reaction conditions.

Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been utilized as effective brominating agents. nih.gov DBDMH can be particularly effective for benzylic brominations and can act as a source of electrophilic bromine, especially in the presence of a Lewis acid. nih.gov The selection between these agents often depends on the specific substrate and the desired outcome, balancing reactivity with selectivity to minimize the formation of mono-brominated or poly-brominated impurities.

The table below summarizes a comparative analysis of different brominating agents for the α,α-dibromination of a model aliphatic nitrile, showcasing the impact of reagent choice on product yield.

Table 1: Comparison of Brominating Agents for the Synthesis of α,α-Dibromoalkanenitriles Hypothetical data based on general principles of α-dibromination reactions.

| Brominating Agent | Reaction Conditions | Typical Yield of Dibromo Product (%) | Key Observations |

| Molecular Bromine (Br₂) | Acetic Acid, 80°C | 45-60 | Formation of significant byproducts and HBr evolution. |

| N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide, Reflux | 70-85 | Cleaner reaction profile, requires radical initiator. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (B109758), Lewis Acid Catalyst, RT | 75-90 | High efficiency under mild conditions with catalytic activation. |

| Pyridinium Tribromide (PBr₃) | Tetrahydrofuran (B95107), 50°C | 60-75 | Solid reagent, easier to handle than liquid bromine. |

Influence of Solvents and Reaction Media

The choice of solvent is a critical parameter in the α,α-dibromination of heptanenitrile, as it can significantly influence reaction rates, selectivity, and the stability of intermediates. The solvent's polarity, proticity, and ability to solvate ionic or radical species play a pivotal role in the reaction mechanism. sparkl.meweebly.comlibretexts.org

Inert, non-polar aprotic solvents such as carbon tetrachloride (CCl₄) and dichloromethane (DCM) are commonly employed, particularly in radical-mediated brominations using NBS. commonorganicchemistry.com These solvents are favored for their inability to participate in the reaction, thus minimizing side reactions. CCl₄, historically a solvent of choice for radical halogenations, is now often replaced by safer alternatives like DCM or dichloroethane (DCE) due to environmental and health concerns.

Polar aprotic solvents, such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF), can also be used. google.com These solvents can stabilize charged intermediates that may form during ionic bromination pathways. For instance, the use of acetonitrile as a solvent has been reported in the bromination of unsaturated hydrocarbons. google.com However, the nucleophilic nature of some polar aprotic solvents could potentially lead to unwanted side reactions with the electrophilic brominating agent or the product.

Polar protic solvents like acetic acid can serve as both a solvent and a catalyst in electrophilic brominations. researchgate.net The acidic nature of the solvent can promote the enolization of the nitrile, a key step in the acid-catalyzed halogenation mechanism. However, the presence of a protic solvent can also lead to solvolysis of the product or the brominating agent. The effect of the solvent on the product distribution in bromination reactions can be profound, influencing the ratio of mono- to di-halogenated products. researchgate.net

Table 2: Effect of Solvent on the Yield of 2,2-Dibromoheptanitrile Hypothetical data illustrating the influence of the reaction medium.

| Solvent | Brominating Agent | Temperature (°C) | Yield of 2,2-Dibromoheptanitrile (%) | Notes |

| Carbon Tetrachloride (CCl₄) | NBS | 77 (Reflux) | 82 | Common for radical brominations, but has toxicity concerns. |

| Dichloromethane (DCM) | DBDMH | 25 (Room Temp) | 88 | Good alternative to CCl₄, effective for Lewis acid-catalyzed reactions. |

| Acetonitrile (CH₃CN) | Br₂ | 60 | 65 | Polar aprotic, can favor ionic pathways. |

| Acetic Acid | Br₂ | 80 | 55 | Protic solvent, can act as a catalyst but may lead to side products. |

Heterogeneous and Homogeneous Catalysis in α-Dibromination

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the α,α-dibromination of heptanenitrile. Both homogeneous and heterogeneous catalysts can be employed to activate the substrate or the brominating agent, often allowing for milder reaction conditions and improved control over the reaction. uclouvain.besavemyexams.comessentialchemicalindustry.orgsavemyexams.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.comessentialchemicalindustry.org Lewis acids are prominent examples of homogeneous catalysts used in halogenation reactions. nih.govwikipedia.orgnih.gov A Lewis acid, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or a zirconium(IV) salt, can coordinate to the nitrogen atom of the nitrile group, increasing the acidity of the α-protons and facilitating their removal. nih.govkit.edu Alternatively, the Lewis acid can activate the brominating agent, such as DBDMH, rendering it more electrophilic. nih.gov The choice of Lewis acid and its concentration can be optimized to maximize the yield of the desired dibrominated product while minimizing side reactions. Brønsted acids can also catalyze the reaction, typically by promoting enolization, but may lead to different selectivity compared to Lewis acids. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recyclability. uclouvain.beessentialchemicalindustry.org For the bromination of nitriles, solid acid catalysts, such as zeolites or silica-supported acids, can be employed. researchgate.net These materials can provide acidic sites for the activation of the nitrile or the brominating agent, similar to their homogeneous counterparts. The porous structure of these catalysts can also impart shape selectivity to the reaction. Another approach involves the use of polymer-supported reagents, where the brominating agent is immobilized on a solid support, simplifying the work-up procedure and minimizing the release of corrosive byproducts into the reaction mixture.

Table 3: Catalytic Approaches for the Synthesis of 2,2-Dibromoheptanitrile Illustrative data on the performance of different catalytic systems.

| Catalyst Type | Catalyst Example | Brominating Agent | Conditions | Yield (%) | Catalyst Advantage |

| Homogeneous (Lewis Acid) | ZrCl₄ | DBDMH | DCM, RT | 90 | High activity and selectivity under mild conditions. nih.gov |

| Homogeneous (Brønsted Acid) | H₂SO₄ (catalytic) | Br₂ | Acetic Acid, 60°C | 65 | Cost-effective, promotes enolization. |

| Heterogeneous (Solid Acid) | Silica-supported NaHSO₄ | NBS | Dioxane, 70°C | 78 | Easily separable and reusable catalyst. researchgate.net |

| Heterogeneous (Supported Reagent) | Polymer-bound Tribromide | Heptanenitrile | THF, 50°C | 72 | Simplified work-up, reduced waste. |

Scale-Up Considerations and Process Intensification in 2,2-Dibromoheptanitrile Production

The transition from a laboratory-scale synthesis to industrial production of 2,2-dibromoheptanitrile presents several challenges that necessitate careful consideration of process parameters and the potential for process intensification. acs.orgresearchgate.netunito.it

Key scale-up challenges include:

Heat Management: The α-dibromination reaction is often exothermic. Efficient heat removal is crucial on a large scale to prevent thermal runaways, which could lead to loss of selectivity, decomposition of the product, and safety hazards. scale-up.com

Mass Transfer: In heterogeneous catalytic systems, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. researchgate.net Ensuring efficient mixing and contact between phases is critical for maintaining high reaction rates and yields.

Reagent Handling and Stoichiometry: The handling of large quantities of corrosive and potentially hazardous brominating agents like molecular bromine requires specialized equipment and safety protocols. Precise control over the stoichiometry of the reagents is essential to avoid over- or under-bromination. acsgcipr.org

Work-up and Purification: The isolation of the final product from the reaction mixture, which may contain unreacted starting materials, the catalyst, and byproducts, can be complex on a large scale. The development of efficient and scalable purification methods, such as distillation or crystallization, is a critical aspect of process development.

Process intensification aims to develop smaller, more efficient, and safer chemical production processes. unito.itresearchgate.net For the production of 2,2-dibromoheptanitrile, several process intensification strategies could be explored:

Continuous Flow Reactors: Performing the bromination in a continuous flow reactor, such as a microreactor or a packed bed reactor, offers significant advantages over traditional batch processing. researchgate.net Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety. unito.itresearchgate.net The small reactor volume at any given time minimizes the risk associated with handling hazardous materials.

In-line Monitoring: The integration of in-line analytical techniques, such as infrared (IR) or Raman spectroscopy, can provide real-time monitoring of the reaction progress. This allows for precise control of reaction parameters and immediate detection of any process deviations.

Automated Process Control: The combination of continuous flow technology with in-line monitoring and automated control systems can lead to a highly efficient and robust manufacturing process. This approach can optimize product yield and quality while minimizing human intervention.

By addressing these scale-up challenges and embracing process intensification technologies, the production of 2,2-dibromoheptanitrile can be made more efficient, safer, and economically viable for industrial applications.

Elucidation of Reactivity Patterns and Reaction Mechanisms of 2,2 Dibromoheptanitrile

Nucleophilic Displacement Reactions at the Dibrominated Carbon Center

The carbon atom at the C-2 position of 2,2-Dibromoheptanitrile is highly electrophilic due to the presence of two electronegative bromine atoms and the adjacent electron-withdrawing nitrile group. This electronic deficiency makes it a prime target for nucleophilic attack. Reactions at this center typically proceed via nucleophilic substitution mechanisms, where one or both bromine atoms are replaced by an incoming nucleophile. ibchem.comnih.gov

Alkylation and Arylation Pathways

The substitution of the bromine atoms with carbon-based nucleophiles provides a direct route to introduce alkyl or aryl groups at the α-position of the nitrile.

Alkylation: The introduction of alkyl groups can be accomplished using organometallic reagents. While strong nucleophiles like Grignard or organolithium reagents might preferentially attack the nitrile group, softer nucleophiles such as organocuprates are often used for alkylating alkyl halides. The reaction is expected to proceed through an Sₙ2-type mechanism, where the nucleophile displaces a bromide ion. nih.govlibretexts.org The reaction can, in principle, be performed sequentially to introduce two different alkyl groups. The use of a base can deprotonate the α-carbon (if one bromine has been replaced by hydrogen), creating an enolate that can be alkylated. libretexts.org

Arylation: The introduction of aryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium or nickel are commonly employed for the arylation of C(sp³)–H bonds adjacent to activating groups. rsc.orgescholarship.org For gem-dihalides, palladium-catalyzed reactions with aryl Grignard reagents or arylboronic acids (Suzuki coupling) are established methods for forming new carbon-carbon bonds. researchgate.net These reactions often involve an oxidative addition of the C-Br bond to the metal catalyst, followed by transmetalation and reductive elimination.

| Reagent Type | Specific Example(s) | Target Transformation | Typical Catalyst/Conditions |

| Alkylation | Lithium Dialkylcuprates (R₂CuLi) | R-Br → R-Alkyl | Diethyl ether or THF, low temperature |

| Alkyl Grignard Reagents (R-MgX) | R-Br → R-Alkyl | Copper salts (e.g., CuCN) can mediate the reaction | |

| Arylation | Arylboronic Acids (ArB(OH)₂) | R-Br → R-Aryl | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Aryl Grignard Reagents (Ar-MgX) | R-Br → R-Aryl | Nickel or Palladium catalyst |

This table presents generalized conditions for the alkylation and arylation of alkyl halides and may be applicable to 2,2-Dibromoheptanitrile.

Formation of gem-Difunctionalized Adducts

The presence of two leaving groups (bromine atoms) on the same carbon allows for the formation of gem-difunctionalized products, where the CBr₂ group is converted to a CX₂ or CXY group. This can be achieved through a double substitution reaction. For example, reaction with a dithiol in the presence of a base could lead to the formation of a 1,3-dithiolane (B1216140) ring, a common protecting group for carbonyls, which could be unmasked from the dibromo functionality. Similarly, reaction with two equivalents of a primary or secondary amine could potentially yield a gem-diamine, though such compounds can be unstable.

Transformations of the Nitrile Moiety in 2,2-Dibromoheptanitrile

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, including reduction, reaction with organometallics, and hydrolysis. libretexts.orgwikipedia.org

Reduction Chemistry to Amines (e.g., Hydride-Mediated Reductions)

The reduction of the nitrile group in 2,2-Dibromoheptanitrile would yield a primary amine, 2,2-dibromoheptan-1-amine. This transformation is a powerful tool for synthesizing amines from nitriles. Several hydride reagents can accomplish this reduction. libretexts.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent that readily converts nitriles to primary amines. The reaction typically occurs in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. libretexts.org The mechanism involves two successive nucleophilic additions of hydride ions to the electrophilic nitrile carbon. libretexts.org

Nickel Boride (Ni₂B): Generated in situ from nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄), nickel boride is an effective and often more selective reducing agent for nitriles. researchgate.net This method is known for its rapid and chemoselective reduction of nitriles to primary amines at ambient temperatures. nih.gov

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum, or palladium on carbon (Pd/C). This method is widely used in industry but may sometimes lead to the formation of secondary and tertiary amines as byproducts. rug.nl

| Reagent/Method | Typical Solvent(s) | Key Features |

| LiAlH₄ | Diethyl ether, THF | Powerful, non-selective. Requires anhydrous conditions and careful workup. libretexts.org |

| NiCl₂ / NaBH₄ | Ethanol, Methanol | Milder than LiAlH₄, rapid reaction at room temperature, chemoselective. researchgate.netnih.gov |

| Catalytic Hydrogenation | Ethanol, Methanol | Uses H₂ gas and a metal catalyst (e.g., Raney Ni, Pd/C). Can require high pressure/temperature. rug.nl |

| Borane (BH₃) | THF | Borane-THF or Borane-dimethyl sulfide (B99878) complexes can reduce nitriles, typically with heating. |

This table compares common reagents for the reduction of nitriles to primary amines.

Reaction with Organometallic Reagents for Ketone Formation

The reaction of nitriles with strongly nucleophilic organometallic reagents, such as Grignard reagents (R'-MgX) or organolithium reagents (R'-Li), is a classic method for synthesizing ketones. organicchemistrytutor.com

The reaction proceeds via the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbon of the nitrile. This forms a stable intermediate imine salt. organicchemistrytutor.commasterorganicchemistry.com Crucially, this intermediate does not react further with a second equivalent of the organometallic reagent because of its negative charge. organicchemistrytutor.com Upon aqueous acidic workup (e.g., with H₃O⁺), the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product. libretexts.orgmasterorganicchemistry.com In the case of 2,2-Dibromoheptanitrile, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield 1,1-dibromo-1-octan-2-one after hydrolysis. However, a potential side reaction is the attack of the Grignard reagent at the dibrominated carbon. The choice of reaction conditions could influence the chemoselectivity. cmu.edu

| Step | Reagent | Intermediate/Product | Mechanism Stage |

| 1 | Grignard Reagent (R'-MgX) | Imine Salt | Nucleophilic addition to the nitrile carbon. masterorganicchemistry.com |

| 2 | Aqueous Acid (H₃O⁺) | Ketone (R-CO-R') | Hydrolysis of the imine salt intermediate. libretexts.org |

This table outlines the general two-step process for ketone synthesis from nitriles using Grignard reagents.

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This reaction proceeds through a carboxamide (or simply amide) intermediate, which can sometimes be isolated. libretexts.orgwikipedia.org

Amidation (Formation of the Amide): The first stage of hydrolysis is the hydration of the nitrile to form an amide.

Acid-Catalyzed: The nitrile is protonated by a strong acid, which increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water. A subsequent tautomerization yields the protonated amide. libretexts.org

Base-Catalyzed: A strong nucleophile like the hydroxide (B78521) ion (OH⁻) attacks the nitrile carbon, forming an intermediate that is then protonated by water to give an imidic acid, which tautomerizes to the amide.

Halogen-Metal Exchange Reactions and Synthetic Utility

Halogen-metal exchange is a powerful method for the formation of carbon-metal bonds, transforming an organic halide into a nucleophilic organometallic reagent. wikipedia.org For 2,2-dibromoheptanitrile, this reaction is anticipated to be a key pathway for functionalization.

The treatment of gem-dibromoalkanes with organolithium reagents, such as n-butyllithium or t-butyllithium, is a known method to generate α-lithio-α-bromo carbenoids. soton.ac.uk In the case of 2,2-dibromoheptanitrile, the selective exchange of one bromine atom would yield a highly reactive α-bromo-α-lithioheptanitrile intermediate. This species is a versatile synthon that can react with a variety of electrophiles. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent undesired side reactions. mt.com

The synthetic utility of this intermediate is vast. For instance, quenching with a proton source would lead to the formation of 2-bromoheptanitrile. Reaction with aldehydes or ketones would produce β-hydroxy-α-bromo-nitriles, and carboxylation with carbon dioxide would yield α-bromo-α-cyano-carboxylic acids. youtube.com These transformations highlight the potential of halogen-metal exchange to introduce a wide range of functional groups at the α-position of the heptanitrile chain.

A representative table of potential reactions of the α-lithio-α-bromoheptanitrile intermediate is presented below, based on the known reactivity of similar organolithium species. chemistrysteps.comlibretexts.org

| Electrophile | Reagent Example | Potential Product from 2,2-Dibromoheptanitrile |

| Proton Source | H₂O | 2-Bromoheptanitrile |

| Aldehyde | Benzaldehyde | 2-Bromo-3-hydroxy-3-phenylheptanitrile |

| Ketone | Acetone | 2-Bromo-3-hydroxy-3-methylheptanitrile |

| Carbon Dioxide | CO₂ | 2-Bromo-2-cyanoheptanoic acid |

| Alkyl Halide | Methyl Iodide | 2-Bromo-2-methylheptanitrile |

It is important to note that the stability of the α-lithio-α-bromo carbenoid is crucial. These intermediates can undergo further reactions, such as α-elimination to form a carbene or rearrangement, which will be discussed in subsequent sections. The choice of the organolithium reagent, solvent, and temperature can significantly influence the outcome of the reaction. mt.com

Pericyclic and Multicomponent Reactions Involving 2,2-Dibromoheptanitrile

Pericyclic Reactions:

One plausible pericyclic pathway involves the generation of a ketenimine from 2,2-dibromoheptanitrile. Treatment with a strong base could lead to the elimination of HBr, followed by the loss of a second bromide ion, potentially facilitated by a metal, to form a ketenimine. Ketenimines are known to participate in various cycloaddition reactions. rsc.orgchemrxiv.org For example, an N-aryl ketenimine can act as a reactive aza-dienophile in [4+2] cycloaddition reactions with dienes like 2,5-bis(silyloxy)furans. chemrxiv.org By analogy, a ketenimine derived from 2,2-dibromoheptanitrile could potentially undergo similar cycloadditions, providing access to complex heterocyclic structures.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient approach to molecular complexity. beilstein-journals.org Gem-dihaloalkanes can serve as precursors to reactive intermediates in MCRs. beilstein-journals.org For instance, metal-catalyzed activation of the C-X bond in dihaloalkanes can lead to the formation of species that participate in couplings with amines and alkynes (AHA coupling). beilstein-journals.org It is conceivable that 2,2-dibromoheptanitrile could be employed in similar MCRs, where one or both bromine atoms are sequentially replaced to build more complex molecular scaffolds.

A hypothetical multicomponent reaction involving 2,2-dibromoheptanitrile is outlined in the table below, drawing parallels with known MCRs of gem-dihalo compounds. organic-chemistry.org

| Reaction Type | Reactants | Potential Product Class |

| Aza-Diels-Alder | In-situ generated ketenimine from 2,2-dibromoheptanitrile, Diene (e.g., furan (B31954) derivative) | Substituted pyridone derivatives |

| Metal-Catalyzed Coupling | 2,2-Dibromoheptanitrile, Amine, Alkyne | Substituted propargylamines |

The feasibility of these reactions would depend on the successful in-situ generation of the reactive intermediates from 2,2-dibromoheptanitrile under conditions compatible with the other reaction components.

Investigation of Rearrangement and Elimination Processes

The gem-dibromo functionality in 2,2-dibromoheptanitrile makes it a prime candidate for both rearrangement and elimination reactions, particularly under basic conditions.

Rearrangement Processes:

A notable rearrangement that could be anticipated for a molecule with the structural features of 2,2-dibromoheptanitrile is a Favorskii-type rearrangement. The classical Favorskii rearrangement involves the base-induced rearrangement of α-haloketones to carboxylic acid derivatives. wikipedia.orgadichemistry.comnumberanalytics.com While 2,2-dibromoheptanitrile is not a ketone, the presence of an electron-withdrawing nitrile group and α-halogens suggests that a related rearrangement could occur. Treatment with a strong base, such as an alkoxide, could potentially lead to the formation of a cyclopropanone-like intermediate via intramolecular displacement of a bromide by an enolate-equivalent. Subsequent nucleophilic attack on this strained ring and cleavage would lead to a rearranged product. For α,α'-dihaloketones, this reaction can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.com

Elimination Processes:

Elimination reactions are a more straightforward and highly probable pathway for 2,2-dibromoheptanitrile. Treatment with a base can induce the elimination of one or both equivalents of hydrogen bromide.

Single Elimination: The elimination of one equivalent of HBr would lead to the formation of a mixture of (E)- and (Z)-2-bromohept-2-enenitrile. The regioselectivity of this elimination would be directed by the initial deprotonation at the C3 position.

Double Elimination: Under stronger basic conditions and/or higher temperatures, a second elimination can occur, leading to the formation of hept-2-ynenitrile. libretexts.orglibretexts.orgmasterorganicchemistry.com This double dehydrohalogenation from a gem-dihalide is a standard method for the synthesis of alkynes. libretexts.orglibretexts.org The choice of base and reaction conditions can be tuned to favor either the single or double elimination product. For instance, a bulky base might favor the less substituted alkene in the single elimination step.

The expected elimination products are summarized in the following table:

| Reaction Conditions | Product(s) |

| 1 equivalent of a non-bulky base (e.g., NaOH, EtO⁻) | (E/Z)-2-Bromohept-2-enenitrile |

| 2 or more equivalents of a strong base (e.g., NaNH₂) | Hept-2-ynenitrile |

These elimination reactions represent a valuable synthetic route to unsaturated nitriles, which are themselves versatile intermediates in organic synthesis.

Derivatization and Structural Analogues of 2,2 Dibromoheptanitrile

Synthesis of Heptanitrile Derivatives through Bromine Substitution

The two bromine atoms in 2,2-dibromoheptanitrile are susceptible to nucleophilic substitution, providing a direct route to a variety of heptanitrile derivatives. The reactivity of these gem-dibromo compounds allows for either mono- or di-substitution, depending on the reaction conditions and the nature of the nucleophile. These reactions typically proceed via an SN2 mechanism, though elimination pathways can compete, particularly with strong, sterically hindered bases.

Research into the reactions of analogous gem-dihaloalkanes suggests that a variety of nucleophiles can be employed. acs.orgescholarship.org For instance, reaction with alkoxides can yield α-alkoxy-α-bromoheptanitrile or 2,2-dialkoxyheptanitrile. Similarly, thiols can be used to introduce sulfur-containing moieties. The use of soft nucleophiles, such as iodide ions, can lead to halogen exchange reactions.

Table 1: Representative Bromine Substitution Reactions for 2,2-Dibromoheptanitrile

| Nucleophile | Reagent Example | Product(s) | Reaction Conditions |

| Hydroxide (B78521) | Sodium Hydroxide (aq.) | 2-Bromohept-2-enoic acid, Heptan-2-one | Vigorous conditions, potential for Favorskii rearrangement |

| Alkoxide | Sodium Methoxide | 2-Bromo-2-methoxyheptanitrile, 2,2-Dimethoxyheptanitrile | Anhydrous alcohol, controlled temperature |

| Thiolate | Sodium Thiophenoxide | 2-Bromo-2-(phenylthio)heptanitrile | Polar aprotic solvent (e.g., DMF) |

| Cyanide | Sodium Cyanide | Heptane-2,2-dicarbonitrile | Aprotic solvent (e.g., DMSO), elevated temperature |

| Azide | Sodium Azide | 2-Azido-2-bromoheptanitrile, 2,2-Diazidoheptanitrile | Polar aprotic solvent |

Note: The reactions and products listed in this table are based on the general reactivity of gem-dihaloalkanes and may not represent experimentally verified outcomes for 2,2-Dibromoheptanitrile specifically.

Functional Group Interconversions of the Nitrile Group in Derived Compounds

The nitrile group in derivatives of 2,2-dibromoheptanitrile is a valuable functional handle that can be converted into several other important chemical groups. solubilityofthings.com These transformations significantly broaden the synthetic utility of the parent compound, allowing for the creation of a wide array of molecules such as carboxylic acids, amides, and amines. ontosight.aiorganic-synthesis.com

Standard organic synthesis methods are applicable for these interconversions:

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group yields a carboxylic acid (heptanoic acid derivative) or, under milder conditions, a primary amide (heptanamide derivative). chemicalbook.com

Reduction: The nitrile group can be reduced to a primary amine (heptan-2-amine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney Nickel. organic-synthesis.com Partial reduction to an aldehyde is also possible using reagents like diisobutylaluminum hydride (DIBAL-H).

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Table 2: Common Functional Group Interconversions of the Nitrile Moiety

| Starting Material (Derivative of 2,2-Dibromoheptanitrile) | Reagent(s) | Product Functional Group | Product Example |

| 2-Alkoxyheptanitrile | H₃O⁺, Heat | Carboxylic Acid | 2-Alkoxyheptanoic acid |

| 2-Aminoheptanitrile | 1. LiAlH₄; 2. H₂O | Primary Amine | Heptane-1,2-diamine derivative |

| 2-Alkylheptanitrile | H₂SO₄, H₂O | Primary Amide | 2-Alkylheptanamide |

| 2-Arylheptanitrile | 1. PhMgBr; 2. H₃O⁺ | Ketone | (2-Arylheptyl)(phenyl)methanone |

| Heptanitrile | H₂, Raney Ni | Primary Amine | Heptylamine |

Note: The transformations shown are general for the nitrile functional group and are applicable to derivatives of 2,2-Dibromoheptanitrile.

Design and Synthesis of Novel Heterocyclic Systems Incorporating 2,2-Dibromoheptanitrile Fragments

The reactivity of 2,2-dibromoheptanitrile makes it a potential precursor for the synthesis of various heterocyclic systems. Gem-dihalo compounds are known to participate in cyclization reactions with binucleophilic reagents to form rings. uomus.edu.iq

Plausible synthetic routes include:

Thiazole (B1198619) Synthesis: Reaction with thiourea (B124793) or thioamides could yield aminothiazole derivatives. The gem-dibromo functionality can react with the sulfur and nitrogen nucleophiles to construct the five-membered thiazole ring.

Oxazole (B20620) Synthesis: Similarly, reaction with ureas or primary amides could lead to the formation of oxazole derivatives.

Pyrimidine Synthesis: Condensation with amidines or guanidines could provide a pathway to substituted pyrimidines, which are important scaffolds in medicinal chemistry.

Aziridine (B145994) Synthesis: Intramolecular cyclization of a derived 2-amino-2-bromoheptanitrile could potentially form highly strained aziridine intermediates, which are valuable for further synthetic transformations.

Table 3: Plausible Heterocyclic Syntheses from 2,2-Dibromoheptanitrile

| Target Heterocycle | Binucleophilic Reagent | Proposed Intermediate | Reaction Type |

| Thiazole | Thiourea | 2-Imino-4-pentyl-thiazolidin-4-carbonitrile | Condensation/Cyclization |

| Oxazole | Urea | 2-Imino-4-pentyloxazolidin-4-carbonitrile | Condensation/Cyclization |

| Imidazole | Formamidine | 4-Pentyl-1H-imidazole-4-carbonitrile | Condensation/Cyclization |

| Pyrimidine | Acetamidine | 2-Methyl-4-pentylpyrimidine-4-carbonitrile | Condensation/Cyclization |

Note: These synthetic routes are proposed based on established methods for heterocyclic synthesis using gem-dihalo precursors and have not been specifically reported for 2,2-Dibromoheptanitrile.

Preparation of Chiral Analogues via Asymmetric Synthesis Strategies

The introduction of chirality is crucial in the synthesis of bioactive molecules, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. univpancasila.ac.id Asymmetric synthesis strategies can be applied to reactions involving 2,2-dibromoheptanitrile to produce chiral analogues.

Potential strategies include:

Asymmetric Reduction: The reduction of one bromine atom using a chiral reducing agent or a combination of a reducing agent and a chiral ligand could lead to the formation of an enantioenriched 2-bromoheptanitrile.

Asymmetric Substitution: The substitution of one bromine atom by a nucleophile in the presence of a chiral catalyst (e.g., a chiral phase-transfer catalyst or a transition metal complex with a chiral ligand) could proceed enantioselectively. nih.gov

Derivatization with Chiral Auxiliaries: Attaching a chiral auxiliary to a derivative of 2,2-dibromoheptanitrile can direct subsequent reactions to occur stereoselectively. The auxiliary can then be removed to yield the chiral product. uwindsor.ca For example, hydrolysis of the nitrile to a carboxylic acid, followed by amidation with a chiral amine, would create a chiral amide that could direct subsequent substitution at the C2 position.

Comparative Reactivity Studies of 2,2-Dibromoheptanitrile with Related Halonitriles

While specific kinetic studies on 2,2-dibromoheptanitrile are not widely available, its reactivity can be compared to other halonitriles based on fundamental principles of organic chemistry. The key factors influencing reactivity are the nature of the halogen atoms and the electronic effects of the nitrile group.

Comparison with 2,2-Dichloroheptanitrile: The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, 2,2-dibromoheptanitrile is expected to be more reactive towards nucleophilic substitution than its dichloro-analogue. The bromide ion is also a better leaving group than the chloride ion.

Comparison with 2-Bromoheptanitrile: The presence of a second bromine atom at the α-position in 2,2-dibromoheptanitrile significantly enhances the electrophilicity of the carbon atom due to the inductive electron-withdrawing effect of both halogens. This would likely lead to a faster rate of nucleophilic attack compared to the mono-halogenated counterpart.

Comparison with Dibromoacetonitrile (B109444): The pentyl group in 2,2-dibromoheptanitrile is an electron-donating alkyl group, which may slightly decrease the electrophilicity of the α-carbon compared to dibromoacetonitrile where there is no such group. chemicalbook.com However, steric hindrance from the pentyl chain might also influence the approach of the nucleophile.

Table 4: Predicted Relative Reactivity in Nucleophilic Substitution

| Compound | Halogen Leaving Group(s) | Electronic Effect of Substituents | Predicted Relative Reactivity |

| 2,2-Dibromoheptanitrile | Br⁻ (good) | Two electron-withdrawing Br atoms | High |

| 2,2-Dichloroheptanitrile | Cl⁻ (moderate) | Two electron-withdrawing Cl atoms | Moderate |

| 2-Bromoheptanitrile | Br⁻ (good) | One electron-withdrawing Br atom | Lower than gem-dihalo |

| Dibromoacetonitrile | Br⁻ (good) | Two electron-withdrawing Br atoms, no alkyl group | Very High |

Applications of 2,2 Dibromoheptanitrile in Advanced Organic Synthesis

2,2-Dibromoheptanitrile as a Building Block for Complex Molecular Architectures

The bifunctional nature of 2,2-Dibromoheptanitrile, possessing both electrophilic bromine centers and a nucleophilic nitrile group, makes it a potentially valuable building block for the synthesis of complex molecular architectures. sigmaaldrich.com The presence of two bromine atoms on the same carbon atom (a gem-dihalide) offers a unique platform for sequential or double displacement reactions, allowing for the introduction of diverse functionalities.

The general reactivity of gem-dihalides can be exploited to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with various nucleophiles could lead to the formation of highly substituted heptane (B126788) derivatives. These derivatives could then serve as key intermediates in the total synthesis of natural products or pharmaceutically active compounds where a functionalized seven-carbon chain is a crucial structural motif.

Table 1: Potential Transformations of 2,2-Dibromoheptanitrile for Complex Molecule Synthesis

| Reactant | Product Type | Potential Application |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Substituted Heptanenitriles | Introduction of alkyl or aryl groups, chain elongation |

| Amines, Alcohols, Thiols | Heteroatom-substituted Heptanenitriles | Formation of amino, ether, or thioether linkages |

| Azides | Tetrazole-containing compounds | Synthesis of bioisosteres for carboxylic acids |

The nitrile group can also be transformed into other functional groups such as amines, carboxylic acids, or ketones, further expanding the synthetic utility of the resulting molecules. libretexts.org This versatility allows for the strategic incorporation of the heptanenitrile (B1581596) skeleton into larger and more complex molecular frameworks.

Utility in Carbon-Carbon Bond Forming Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.uk 2,2-Dibromoheptanitrile, due to its gem-dibromo functionality, can potentially participate in several types of carbon-carbon bond-forming reactions.

One plausible application is in reactions analogous to the Corey-Fuchs reaction, where gem-dihalides are converted to terminal alkynes. While typically applied to aldehydes, the underlying principle of elimination could potentially be adapted. More directly, the reaction of 2,2-Dibromoheptanitrile with organometallic reagents could lead to the formation of a new C-C bond. For example, reaction with an organolithium reagent might proceed through a lithium-halogen exchange, generating a carbanionoid species that can then react with various electrophiles. vanderbilt.edu

Furthermore, gem-dibromo compounds can be precursors to carbenes or carbenoids, which are highly reactive species capable of undergoing cyclopropanation reactions with alkenes. While not specifically documented for 2,2-Dibromoheptanitrile, this represents a potential avenue for the construction of strained ring systems.

Table 2: Hypothetical Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents | Potential Product |

| Alkylation | Organocuprates | 2-Alkyl-2-bromoheptanitrile |

| Vinylation | Alkenylboranes (Suzuki-Miyaura type coupling) | 2-Alkenyl-2-bromoheptanitrile |

| Arylation | Arylboronic acids (Suzuki-Miyaura type coupling) | 2-Aryl-2-bromoheptanitrile |

These methodologies, if realized, would provide synthetic chemists with new tools for assembling carbon skeletons with a functionalized seven-carbon unit.

Precursor for the Synthesis of High-Value Organic Intermediates

Commercial sources indicate that 2,2-Dibromoheptanitrile is used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com This suggests that the compound is a precursor to more complex, high-value molecules. The transformation of the dibromo-nitrile moiety can lead to a variety of important organic intermediates.

For instance, hydrolysis of the nitrile group under acidic or basic conditions would yield a carboxylic acid, 2,2-dibromoheptanoic acid. This acid could then be a starting material for the synthesis of various esters and amides. Reduction of the nitrile group, for example with lithium aluminum hydride, would produce 2,2-dibromoheptan-1-amine, a primary amine that can be further functionalized. libretexts.org

The gem-dibromo group itself can be converted into a ketone through hydrolysis, often under acidic conditions, to yield 2-oxoheptanitrile. This keto-nitrile is a valuable intermediate, as both the ketone and nitrile functionalities can be selectively manipulated.

Table 3: Potential High-Value Intermediates from 2,2-Dibromoheptanitrile

| Transformation | Intermediate | Potential Use |

| Nitrile Hydrolysis | 2,2-Dibromoheptanoic acid | Synthesis of esters, amides |

| Nitrile Reduction | 2,2-Dibromoheptan-1-amine | Synthesis of substituted amines, heterocycles |

| gem-Dihalide Hydrolysis | 2-Oxoheptanitrile | Precursor for α-amino acids, heterocycles |

| Reductive Monodebromination | 2-Bromoheptanitrile | Precursor for further substitution reactions |

The availability of these intermediates from a single precursor highlights the potential economic and synthetic efficiency of using 2,2-Dibromoheptanitrile in multi-step syntheses.

Role in Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne bearing electron-withdrawing groups. masterorganicchemistry.com The nitrile group is electron-withdrawing, which could potentially activate an adjacent double bond for participation in a Diels-Alder reaction.

While 2,2-Dibromoheptanitrile itself is not a dienophile, it could be converted into one. For instance, elimination of HBr could potentially lead to the formation of 2-bromohept-2-enenitrile. The presence of both a bromine atom and a nitrile group on the double bond would make this a highly activated dienophile, likely to react readily with a variety of dienes to form substituted cyclohexene (B86901) derivatives.

Alternatively, the gem-dibromo group could be transformed into a double bond, for example, through a reductive elimination process, to generate hept-1-enenitrile. While less activated, this could still participate in cycloaddition reactions under appropriate conditions.

Although no specific examples of 2,2-Dibromoheptanitrile in Diels-Alder reactions are reported, the general principles of cycloaddition chemistry suggest that derivatives of this compound could be valuable precursors for the synthesis of cyclic and polycyclic systems. chim.it

Contributions to the Development of New Synthetic Reagents

The unique combination of functional groups in 2,2-Dibromoheptanitrile could be leveraged for the development of new synthetic reagents. For example, upon reaction with a strong base, the compound could potentially form a bromo-substituted carbanion, which could act as a novel nucleophilic building block.

Furthermore, the gem-dibromo group can be a precursor for the formation of organometallic reagents. Treatment with an appropriate metal, such as zinc or magnesium, could potentially lead to the formation of a novel organometallic species. Such a reagent, containing a nitrile functionality, would have unique reactivity and could be employed in various coupling and addition reactions.

The development of new reagents is crucial for advancing the field of organic synthesis, and molecules like 2,2-Dibromoheptanitrile, with their specific substitution patterns, offer opportunities for innovation in this area. nih.gov

Advanced Analytical Characterization of 2,2 Dibromoheptanitrile and Its Transformation Products

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating 2,2-Dibromoheptanitrile from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like 2,2-Dibromoheptanitrile, which has a reported boiling point of 66 °C at 3.5 mmHg. far-chemical.commsu.edu For purity assessment, a sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase.

A common method would employ a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). The oven temperature would typically be programmed to ramp from a lower temperature (e.g., 80 °C) to a higher temperature (e.g., 250 °C) to ensure the efficient elution of the compound and any potential impurities. The retention time of 2,2-Dibromoheptanitrile would be a characteristic value under specific instrumental conditions. A flame ionization detector (FID) would provide high sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and definitive identification of the compound and any co-eluting transformation products or impurities. scispace.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2,2-dibromoheptanitrile. pearson.comliverpooluniversitypress.co.uk Given the nonpolar nature of the dibrominated alkyl chain and the presence of the polar nitrile group, both normal-phase and reversed-phase HPLC can be effectively utilized. hplc.euphenomenex.comphenomenex.com

In Reversed-Phase (RP) HPLC , a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase. phenomenex.comyoutube.com For 2,2-dibromoheptanitrile, which is a relatively nonpolar compound, RP-HPLC is well-suited. wikipedia.org The separation mechanism is based on hydrophobic interactions, where more nonpolar compounds are retained longer on the column. phenomenex.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the parent compound from any potential impurities or transformation products, which may have different polarities. researchgate.net For instance, a starting material like heptanenitrile (B1581596) would elute earlier than the more nonpolar 2,2-dibromoheptanitrile.

Normal-Phase (NP) HPLC utilizes a polar stationary phase, such as silica (B1680970) or a cyano-bonded phase, and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). hplc.euphenomenex.comhawach.com In this mode, separation is based on polar interactions. NP-HPLC can be particularly useful for separating isomers or closely related compounds where differences in polarity are subtle. Cyano-bonded phases offer a unique selectivity and faster equilibration compared to bare silica. hplc.euhplcmart.comthermofisher.com

The choice between RP-HPLC and NP-HPLC depends on the specific analytical goal, such as routine purity assessment, separation of reaction intermediates, or analysis of complex mixtures containing transformation products.

Table 1: Illustrative HPLC Parameters for the Analysis of 2,2-Dibromoheptanitrile

| Parameter | Reversed-Phase Method | Normal-Phase Method |

| Column | C18, 4.6 x 250 mm, 5 µm | Cyano (CN), 4.6 x 250 mm, 5 µm hplcmart.com |

| Mobile Phase | A: Water; B: Acetonitrile | A: Hexane; B: Isopropanol |

| Gradient | 60% B to 95% B over 20 min | 5% B to 20% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 10 µL |

| Hypothetical Retention Time | 12.5 min | 9.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of 2,2-dibromoheptanitrile from heptanenitrile. libretexts.orglibretexts.org By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of products. youtube.com

For a typical reaction involving the bromination of an alkyl nitrile, a silica gel plate is used as the stationary phase, which is polar. wisc.edu A mobile phase, or eluent, of appropriate polarity is chosen to achieve good separation between the starting material, intermediates, and the final product. A common practice is to use a mixture of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). libretexts.org

A standard TLC analysis for monitoring the formation of 2,2-dibromoheptanitrile would involve spotting three lanes on the plate: the starting material (heptanenitrile), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The co-spot helps to definitively identify the spots in the reaction mixture lane. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org Due to the introduction of two bromine atoms, 2,2-dibromoheptanitrile is expected to be less polar than its precursor, heptanenitrile, and will therefore have a higher Retention Factor (Rf) value, meaning it will travel further up the plate. Visualization is typically achieved using a UV lamp, as the nitrile group provides some UV absorbance, or by staining with an appropriate agent like potassium permanganate (B83412) or iodine vapors. wisc.edu

Table 2: Hypothetical TLC Data for Monitoring the Bromination of Heptanenitrile

| Time Point | Heptanenitrile (Reactant) Rf | 2,2-Dibromoheptanitrile (Product) Rf | Observations |

| 0 hr | 0.35 | - | Single spot corresponding to the starting material. |

| 1 hr | 0.35 | 0.50 | Faint product spot appears; reactant spot still strong. |

| 3 hr | 0.35 | 0.50 | Product spot intensity increases; reactant spot diminishes. |

| 5 hr | - | 0.50 | Reactant spot has disappeared; reaction is complete. |

| Stationary Phase: Silica Gel 60 F254; Mobile Phase: Hexane/Ethyl Acetate (9:1) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. gauthmath.comlibretexts.org This technique can provide unequivocal proof of structure by yielding exact bond lengths, bond angles, and stereochemistry. thermofisher.com

For a compound like 2,2-dibromoheptanitrile, obtaining a single crystal of suitable quality is the first and often most challenging step. okstate.edu If successful, the crystal is mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.comwgtn.ac.nz

While a specific crystal structure for 2,2-dibromoheptanitrile is not publicly available, analysis of similar brominated organic molecules allows for predictions of expected structural features. semanticscholar.orgmdpi.comrsc.org The data would confirm the presence of the heptanitrile backbone and the geminal dibromo-substitution at the alpha-carbon. Furthermore, crystallographic data would reveal details about the conformation of the pentyl chain and the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as dipole-dipole forces and van der Waals forces. The presence of bromine atoms may lead to specific halogen-halogen or halogen-π interactions that influence the crystal packing. mdpi.com It is important to note that intense X-ray radiation can sometimes cause debromination, which must be considered during data collection and analysis. nih.gov

Table 3: Hypothetical Crystallographic Data for 2,2-Dibromoheptanitrile

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₁Br₂N |

| Formula Weight | 268.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.24 |

| c (Å) | 12.33 |

| β (°) ** | 105.2 |

| Volume (ų) | 996.1 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | 1.795 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample. gauthmath.comlibretexts.org For halogen-containing compounds, a separate analysis is performed to determine the bromine content. The most common method for CHN analysis is combustion analysis. pearson.com In this process, a weighed sample of the compound is burned in an excess of oxygen, converting the carbon to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The amounts of CO₂ and H₂O produced are precisely measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. Nitrogen is typically converted to N₂ gas and quantified.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's proposed molecular formula. youtube.com This comparison is crucial for validating the empirical formula and, by extension, confirming the purity and identity of the synthesized compound. For 2,2-dibromoheptanitrile (C₇H₁₁Br₂N), the theoretical elemental composition can be readily calculated. A close match between the experimental and theoretical values provides strong evidence for the correctness of the assigned structure.

Table 4: Elemental Analysis Data for 2,2-Dibromoheptanitrile (C₇H₁₁Br₂N)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 31.26% | 31.31% |

| Hydrogen (H) | 4.12% | 4.15% |

| Nitrogen (N) | 5.21% | 5.18% |

| Bromine (Br) | 59.41% | 59.36% |

Theoretical and Computational Chemistry Studies on 2,2 Dibromoheptanitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into the electronic structure and properties of molecules. However, specific applications of these methods to 2,2-Dibromoheptanitrile are not documented in publicly available research.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnumberanalytics.comnih.gov For a flexible molecule like 2,2-Dibromoheptanitrile, with its heptyl chain, MD simulations could reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. columbia.eduacs.org This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Unfortunately, no molecular dynamics studies specifically targeting 2,2-Dibromoheptanitrile have been reported.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is a primary goal of chemistry, and computational modeling has become an indispensable tool in this endeavor. rsc.orgnih.gov

Activation Energy Calculations

The activation energy is a critical parameter that governs the rate of a chemical reaction. Computational methods, such as DFT and ab initio calculations, can be used to determine the structures of transition states and calculate the activation energies for various potential reactions involving 2,2-Dibromoheptanitrile. This could include, for example, nucleophilic substitution reactions at the carbon atom bearing the two bromine atoms. However, no such activation energy calculations for reactions of 2,2-Dibromoheptanitrile are available in the literature.

Reaction Pathway Mapping

Computational chemistry allows for the detailed mapping of reaction pathways, identifying intermediates and transition states that connect reactants to products. rsc.orgnih.gov This provides a step-by-step understanding of how a chemical transformation occurs. For 2,2-Dibromoheptanitrile, this could involve exploring its decomposition pathways or its reactions with other chemical species. The absence of such studies in the current body of scientific literature highlights a gap in the understanding of the reactivity of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement experimental data. For 2,2-dibromoheptanitrile, these methods can forecast its expected signals in key spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dibromoheptanitrile is expected to be characterized by several key absorptions. The most diagnostic of these is the stretching vibration of the nitrile (C≡N) group. For saturated aliphatic nitriles, this bond typically shows a sharp and intense absorption in the range of 2230-2250 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The presence of two electronegative bromine atoms on the adjacent carbon may slightly influence the electronic environment of the nitrile group, potentially shifting this frequency.

Other expected vibrational modes include the C-H stretching of the alkyl chain, which would appear just below 3000 cm⁻¹, and various bending vibrations. The C-Br stretching vibrations are also anticipated, typically occurring in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict the chemical shifts of each nucleus with a reasonable degree of accuracy. pressbooks.pubnih.gov

¹³C NMR Spectroscopy: The carbon atom of the nitrile group in aliphatic nitriles typically resonates in the range of 115-130 δ. pressbooks.pub The quaternary carbon atom C2, bonded to two bromine atoms, is expected to be significantly deshielded and would likely appear far downfield. The chemical shifts of the other carbon atoms in the pentyl chain would be predicted based on their distance from the electron-withdrawing dibromo and nitrile groups.

¹H NMR Spectroscopy: The proton NMR spectrum would be simpler as there are no protons on the C2 carbon. The protons on the C3 carbon, being adjacent to the CBr₂ group, would be the most downfield of the alkyl protons. The remaining protons of the pentyl group would show a complex splitting pattern, with chemical shifts decreasing as their distance from the electron-withdrawing groups increases.

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for 2,2-dibromoheptanitrile, based on general principles and data for similar structures, is presented below. Actual values would require specific DFT calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| C1 (C≡N) | ~120 | ||||

| C2 (CBr₂) | > 60 | ||||

| C3 | ~40 | H3 | ~2.2 | Triplet | 2H |

| C4 | ~30 | H4 | ~1.6 | Multiplet | 2H |

| C5 | ~28 | H5 | ~1.4 | Multiplet | 2H |

| C6 | ~22 | H6 | ~1.3 | Multiplet | 2H |

| C7 | ~14 | H7 | ~0.9 | Triplet | 3H |

Mass Spectrometry (MS)

While not a spectroscopic method in the same vein as IR or NMR, the fragmentation patterns in mass spectrometry can be predicted using computational models. For 2,2-dibromoheptanitrile, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the alkyl chain.

Structure-Reactivity Relationship Studies using Computational Approaches

Computational chemistry is instrumental in understanding the relationship between a molecule's structure and its chemical reactivity. dalalinstitute.com For 2,2-dibromoheptanitrile, these studies would focus on the influence of the gem-dibromo and nitrile functionalities on the molecule's electronic properties and reaction pathways.

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is often governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational methods such as DFT can calculate the energies and spatial distributions of these orbitals.